N-(1H-Imidazol-5-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Imidazol-5-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound that features both imidazole and piperidine rings The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-5-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and piperidine precursors. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Imidazol-5-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the compound would yield amines.
Scientific Research Applications
N-(1H-Imidazol-5-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(1H-Imidazol-5-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Piperidine: A simpler compound with a similar piperidine ring structure.
Imidazo[1,5-a]pyrimidine: A compound with a fused imidazole and pyrimidine ring system.
Uniqueness
N-(1H-Imidazol-5-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its combination of both imidazole and piperidine rings, which allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to simpler compounds like imidazole or piperidine alone.
Properties
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-2-12(18)17-5-3-10(4-6-17)13(19)15-8-11-7-14-9-16-11/h2,7,9-10H,1,3-6,8H2,(H,14,16)(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYZLBSFLGZVPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.